Triheptadecanoin: A Comprehensive Technical Guide
Triheptadecanoin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triheptadecanoin, also known as glyceryl triheptadecanoate, is a triglyceride of significant interest in various scientific fields, including pharmaceuticals, nutrition, and metabolic research. It is a synthetic triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules, a 17-carbon saturated fatty acid. Its unique odd-chain fatty acid composition confers distinct metabolic properties, making it a valuable tool as an internal standard in lipid analysis and a potential therapeutic agent for certain metabolic disorders. This technical guide provides an in-depth overview of the core physical and chemical properties of triheptadecanoin, detailed experimental methodologies for their determination, and an exploration of its metabolic fate.
Physical and Chemical Properties
The physical and chemical characteristics of triheptadecanoin are crucial for its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and its suitability for specific analytical techniques.
Table 1: General and Chemical Properties of Triheptadecanoin
| Property | Value | Reference |
| Chemical Name | Triheptadecanoin | [1] |
| Synonyms | Glyceryl triheptadecanoate, Trimargarin, C37-triglyceride | [1] |
| CAS Number | 2438-40-6 | [1] |
| Molecular Formula | C₅₄H₁₀₄O₆ | [1] |
| Molecular Weight | 849.40 g/mol | [1] |
| Appearance | White, crystalline powder or solid | [1] |
Table 2: Physical Properties of Triheptadecanoin
| Property | Value | Reference |
| Melting Point | 56-58 °C | [1] |
| 64-67 °C | ||
| Boiling Point | Not applicable at atmospheric pressure | [1] |
| Density | 0.93 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, methanol, and ether. | [1] |
| Refractive Index (nD) | 1.458 |
Experimental Protocols
The accurate determination of the physical and chemical properties of triheptadecanoin relies on standardized experimental protocols. The following sections detail the general methodologies employed for these measurements.
Determination of Melting Point (Capillary Method)
The melting point of a solid crystalline substance like triheptadecanoin is a key indicator of its purity. The capillary method is a widely used technique for this determination.
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner alongside a calibrated thermometer. The temperature range over which the substance melts is observed and recorded.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
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Mortar and pestle
Procedure:
-
A small amount of triheptadecanoin is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Boiling Point
Due to its high molecular weight, the boiling point of triheptadecanoin is not determined at atmospheric pressure as it would likely decompose before boiling.[1] Specialized techniques such as vacuum distillation or analysis by gas chromatography would be required to estimate its boiling point under reduced pressure.
Determination of Density (Pycnometer Method)
The density of solid triheptadecanoin can be accurately determined using a pycnometer, a glass flask with a precise volume.
Principle: The density is calculated from the mass of the sample and the volume it displaces. The volume of the pycnometer is first calibrated using a liquid of known density, typically distilled water. The volume of the solid is then determined by the volume of the liquid it displaces when added to the pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle) with a capillary stopper
-
Analytical balance
-
Distilled water
-
A liquid in which triheptadecanoin is insoluble (e.g., a saturated aqueous solution)
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately measured.
-
A sample of solid triheptadecanoin is added to the pycnometer, and the total mass is measured.
-
The pycnometer is then filled with a liquid of known density in which triheptadecanoin is insoluble. The stopper is inserted, and any excess liquid is wiped from the outside. The total mass of the pycnometer, sample, and liquid is recorded.
-
The pycnometer is emptied, cleaned, and filled completely with the same liquid, and its mass is measured.
-
The volume of the pycnometer and the volume of the liquid displaced by the solid can be calculated, allowing for the determination of the solid's density.
Determination of Solubility
The solubility of triheptadecanoin in various solvents is a critical parameter for its use in formulations and analytical methods.
Principle: A known amount of the solute (triheptadecanoin) is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined.
Apparatus:
-
Vials or test tubes with secure caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Shaking incubator or magnetic stirrer
-
Analytical instrument for concentration measurement (e.g., GC-FID, HPLC)
Procedure:
-
An excess amount of triheptadecanoin is added to a known volume of the solvent (e.g., chloroform, methanol, ether, water) in a sealed vial.
-
The vials are placed in a shaking incubator at a constant temperature and agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, the samples are allowed to stand to let any undissolved solid settle.
-
A known volume of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and then diluted as necessary.
-
The concentration of triheptadecanoin in the diluted solution is quantified using a suitable analytical method, such as gas chromatography with flame ionization detection (GC-FID), after creating a calibration curve with standards of known concentrations.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment. For a solid like triheptadecanoin, the measurement is performed on the molten substance.
Principle: An Abbe refractometer measures the critical angle of refraction of a thin film of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.
Apparatus:
-
Abbe refractometer with a temperature-controlled prism
-
Water bath for temperature control
-
Light source (typically a sodium lamp)
Procedure:
-
The triheptadecanoin sample is melted to a clear liquid.
-
The prism of the Abbe refractometer is cleaned and set to the desired temperature using the circulating water bath.
-
A few drops of the molten triheptadecanoin are placed on the surface of the measuring prism.
-
The prism is closed, and the light source is adjusted to illuminate the field of view.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Metabolic Pathway and Anaplerotic Role
Triheptadecanoin serves as a valuable tool in metabolic research due to its unique odd-chain fatty acid composition. When metabolized, it provides precursors that can replenish intermediates of the citric acid cycle, a process known as anaplerosis. This is particularly relevant in the context of certain long-chain fatty acid oxidation disorders (LC-FAODs).[2][3]
The metabolic fate of triheptadecanoin begins with its hydrolysis into glycerol and three molecules of heptadecanoic acid.[4] Heptadecanoic acid then undergoes β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the β-oxidation of the 17-carbon heptadecanoic acid yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[5] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle.[5] This replenishment of citric acid cycle intermediates can improve energy production in conditions where the cycle is compromised.[3][6]
References
- 1. TRIHEPTADECANOIN [chembk.com]
- 2. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
